N-(4-bromobenzyl)-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
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Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It has a pyridin-4-yl group, a bromobenzyl group, and a 2-methylphenyl group attached to the triazole ring. The presence of these functional groups could potentially influence its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a Huisgen cycloaddition or a variant thereof. This is a [3+2] cycloaddition between an azide and an alkyne . The bromobenzyl and 2-methylphenyl groups could be introduced in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The bromobenzyl, 2-methylphenyl, and pyridin-4-yl groups are all attached to this central ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing bromine atom on the benzyl group, the electron-donating methyl group on the phenyl group, and the aromatic pyridin-4-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom might increase its density and boiling point, while the presence of multiple aromatic rings might increase its stability .Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a chemical reagent, future research might explore its reactivity in various chemical reactions .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O/c1-15-4-2-3-5-19(15)28-21(17-10-12-24-13-11-17)20(26-27-28)22(29)25-14-16-6-8-18(23)9-7-16/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMPULBJYQHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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